molecular formula C16H12N2O3S2 B2401922 METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496027-97-5

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2401922
CAS No.: 496027-97-5
M. Wt: 344.4
InChI Key: XJSRSHNGWWHVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a complex organic compound that features a pyridine ring, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-amino-3-methylpyridine, undergoes a reaction with a carbonyl compound to form the pyridine-3-carbonylamino group.

    Thiophene Ring Formation: The thiophene rings are introduced through a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE involves its interaction with specific molecular targets. The pyridine and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: A precursor in the synthesis of the target compound.

    Thiophene-2-carboxylic acid: Another building block used in the synthesis.

    Pyridine-3-carboxylic acid: Shares the pyridine ring structure.

Uniqueness

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is unique due to the combination of pyridine and thiophene rings in its structure, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 2-(pyridine-3-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-21-16(20)13-11(12-5-3-7-22-12)9-23-15(13)18-14(19)10-4-2-6-17-8-10/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSRSHNGWWHVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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